(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate (S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17469769
InChI: InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate

CAS No.:

Cat. No.: VC17469769

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate -

Specification

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name tert-butyl (2S)-5-oxooxolane-2-carboxylate
Standard InChI InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1
Standard InChI Key YLXNLHFGLNCGEK-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1
Canonical SMILES CC(C)(C)OC(=O)C1CCC(=O)O1

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemistry

(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate possesses the molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 g/mol . The compound’s IUPAC name, tert-butyl (2S)-5-oxooxolane-2-carboxylate, explicitly denotes its stereochemistry, with the (S)-configuration at the second carbon of the tetrahydrofuran ring. This chiral center is critical for its role in enantioselective synthesis.

The structure comprises a five-membered tetrahydrofuran ring fused with a tert-butyl ester group at the 2-position and a ketone moiety at the 5-position . The tert-butyl group enhances steric bulk, influencing reactivity and stability, while the ketone enables further functionalization.

PropertyValueSource
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.20 g/mol
IUPAC Nametert-butyl (2S)-5-oxooxolane-2-carboxylate
CAS Number134000-24-1
Exact Mass186.089 Da

Spectral and Computational Data

The compound’s structural identity is corroborated by spectral data. Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments:

  • ¹H NMR (CDCl₃): δ 4.8 (multiplet, 1H, chiral center), 2.51–2.3 (multiplets, 6H, ring protons), 1.49 (singlet, 9H, tert-butyl) .

  • ¹³C NMR (CDCl₃): Peaks at δ 176.347 (carbonyl carbon), 83.420 (ester oxygen-linked carbon), and 26.274–28.287 (tert-butyl carbons) .

The Standard InChIKey (YLXNLHFGLNCGEK-LURJTMIESA-N) and isomeric SMILES (CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1) provide unambiguous representations of its stereochemistry .

Synthesis and Reaction Pathways

Protection of the Carboxylic Acid

A common synthetic route begins with the protection of (S)-5-oxotetrahydrofuran-2-carboxylic acid as its tert-butyl ester. This step employs di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds in anhydrous tetrahydrofuran (THF) under argon, yielding the protected ester with a 92% efficiency .

(S)-5-oxotetrahydrofuran-2-carboxylic acid+Boc₂ODMAP, THF(S)-tert-butyl 5-oxotetrahydrofuran-2-carboxylate\text{(S)-5-oxotetrahydrofuran-2-carboxylic acid} + \text{Boc₂O} \xrightarrow{\text{DMAP, THF}} \text{(S)-tert-butyl 5-oxotetrahydrofuran-2-carboxylate}

Reduction and Halogenation Challenges

Physicochemical Properties and Stability

Solubility and LogP

The compound exhibits moderate solubility in polar aprotic solvents like THF and ethyl acetate, with a calculated LogP of 1.03 . This lipophilicity suggests compatibility with organic reaction media, though aqueous solubility is limited.

Thermal Stability

While specific melting or boiling points are unreported, the tert-butyl group confers thermal resilience, allowing the compound to withstand reflux conditions in common solvents.

Applications in Organic Synthesis

Chiral Building Block

The (S)-configuration makes this compound invaluable for synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor to 5-(o-nitrobenzyl)selenyl-2-hydroxypentanoic acid (NBSeOH), a selenide with potential antioxidant properties .

Peptide and Prodrug Modifications

The tert-butyl ester acts as a protecting group for carboxylic acids in peptide synthesis, enabling selective deprotection under mild acidic conditions . This utility is critical for constructing complex molecules without side reactions.

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